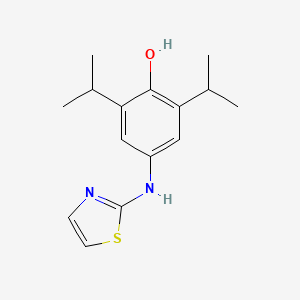

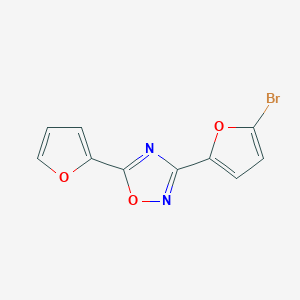

![molecular formula C19H23N3O3 B5539564 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This chemical compound belongs to a class of organic compounds known for their complex structure and significant biological activity. Although specific studies on this compound are limited, related research indicates its relevance in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" typically involves multi-step organic reactions, starting from basic organic or heterocyclic substrates. These processes may involve cyclocondensation, amidation, or substitution reactions under specific conditions to ensure the correct attachment of functional groups and the formation of the target compound structure.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into the arrangement of atoms, the planarity of the molecule, and the presence of specific functional groups, contributing to the understanding of its chemical behavior and interaction mechanisms.

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" may include nucleophilic substitution, oxidation, reduction, and hydrolysis. These reactions can modify the compound's structure, affecting its physical and chemical properties, such as solubility, stability, and reactivity.

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Techniques like X-ray crystallography can reveal the molecular geometry, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide data on thermal stability and phase transitions.

Chemical Properties Analysis

The chemical properties of "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" relate to its reactivity with other chemical species. This includes acid-base reactions, compatibility with solvents, and reactions under different pH conditions. Understanding these properties is essential for predicting its behavior in biological systems or industrial processes.

For references and further reading, consult the following sources:

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Research has led to the synthesis of new derivatives incorporating the base structure of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, aiming to evaluate their antimicrobial efficacy. Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity, establishing potential structure-activity relationships (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Anti-inflammatory and Molecular Docking Studies

Nikalje, Hirani, and Nawle (2015) expanded on this chemical backbone to synthesize novel thiazolidin derivatives, evaluated for anti-inflammatory activity through both in vitro and in vivo models. Their study also included molecular docking to understand the binding affinity towards human serum albumin, shedding light on potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Anticancer Activity Exploration

Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) focused on the synthesis of 5-methyl-4-phenyl thiazole derivatives to explore their anticancer potential. They conducted structural elucidation and investigated the antitumor activities of these compounds against specific human cell lines, finding promising selectivity and efficacy in certain derivatives (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

G-Quadruplex Stabilization and Cytotoxic Activity

Blankson, Rzuczek, Bishop, Pilch, Liu, LaVoie, and Rice (2013) explored the synthesis of dimethylamino-substituted pyridyl polyoxazoles, investigating their role in stabilizing G-quadruplex DNA and evaluating their cytotoxic activity. This research underscores the compound's potential in cancer therapy by targeting specific DNA structures (Gifty A Blankson, Suzanne G. Rzuczek, C. Bishop, D. S. Pilch, Angela A. Liu, Leroy F. Liu, E. LaVoie, J. E. Rice, 2013).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide” is not available in the current literature .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-17(14(2)25-20-13)11-21(3)19(24)12-22-10-16(9-18(22)23)15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXYIMPNTWGTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN(C)C(=O)CN2CC(CC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)